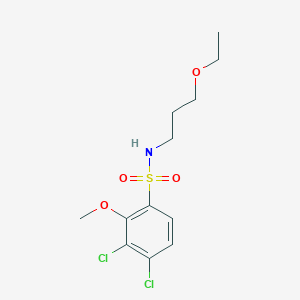
3,4-dichloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as DCMES and has been widely used in scientific research due to its unique properties.
作用机制
DCMES exerts its biological effects by binding to the active site of carbonic anhydrase enzymes and inhibiting their activity. This leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. DCMES has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
DCMES has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the modulation of ion transport and acid-base balance. It has also been shown to have anti-inflammatory properties and to be effective in the treatment of glaucoma.
实验室实验的优点和局限性
One of the main advantages of using DCMES in lab experiments is its high purity, which ensures reproducibility and accuracy of results. DCMES is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using DCMES is its specificity for carbonic anhydrase enzymes, which limits its applicability in studying other biological processes.
未来方向
There are several future directions for research on DCMES, including the development of more potent and selective inhibitors of carbonic anhydrase enzymes, the investigation of its effects on other biological processes, and the development of new therapeutic applications for DCMES. Additionally, the use of DCMES in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.
合成方法
DCMES can be synthesized through a multi-step process that involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 3-ethoxypropylamine. The resulting product is then purified through recrystallization to obtain DCMES in high purity.
科学研究应用
DCMES has been extensively used in scientific research as a tool to investigate the role of sulfonamide compounds in various biological processes. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance and ion transport. DCMES has also been used to study the effects of sulfonamide compounds on the growth and proliferation of cancer cells.
属性
产品名称 |
3,4-dichloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide |
|---|---|
分子式 |
C12H17Cl2NO4S |
分子量 |
342.2 g/mol |
IUPAC 名称 |
3,4-dichloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H17Cl2NO4S/c1-3-19-8-4-7-15-20(16,17)10-6-5-9(13)11(14)12(10)18-2/h5-6,15H,3-4,7-8H2,1-2H3 |
InChI 键 |
LSBVPCRMBQWKFH-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
规范 SMILES |
CCOCCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)












